molecular formula C25H30N2O5 B15206713 Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B15206713
M. Wt: 438.5 g/mol
InChI Key: RXDLNDKTYFWUDM-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate (CAS: 913718-99-7) is a synthetic indole derivative with a molecular formula of C₂₅H₃₀N₂O₅ and a molar mass of 438.53 g/mol . Its structure features:

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 2, critical for stability during synthetic steps.
  • An ethyl ester at the terminal carboxyl group, influencing solubility and reactivity.

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for peptides and alkaloids, due to its modular functional groups .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLNDKTYFWUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group and benzyloxy moiety are strategically cleaved under specific conditions:

Boc Group Removal

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) with triisopropylsilane (TIS) as a scavenger .

  • Product : Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-aminopropanoate.

  • Mechanism : Acidic cleavage of the Boc carbamate yields a free amine. This reaction is critical for subsequent functionalization of the amino group .

Benzyloxy Group Hydrogenolysis

  • Reagents/Conditions : Hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol .

  • Product : Ethyl 3-[5-hydroxy-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate.

  • Application : Reveals a hydroxyl group for further substitution or conjugation.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield a carboxylic acid:

  • Basic Conditions : Sodium hydroxide (NaOH) in methanol/water under reflux.

    • Product : 3-[5-(Benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.

  • Utility : Enables peptide coupling or salt formation .

Functionalization of the Amino Group

After Boc deprotection, the free amine participates in:

Reductive Amination

  • Reagents/Conditions : Aldehyde + sodium borohydride (NaBH₄) in methanol .

  • Product : Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-(alkylamino)propanoate .

Acylation/Alkylation

  • Example : Reaction with benzyl bromide under microwave irradiation .

  • Catalyst : Potassium tert-butoxide or DIPEA .

Coupling Reactions

The hydrolyzed carboxylic acid engages in amide bond formation:

  • Reagents/Condients : HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA .

  • Application : Synthesis of peptidomimetics or conjugates with bioactive molecules .

Hydroxamic Acid Formation

The ethyl ester converts to a hydroxamic acid derivative:

  • Reagents/Conditions : Hydroxylamine (NH₂OH) and potassium cyanide (KCN) in methanol .

  • Product : 3-[5-(Benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanehydroxamic acid .

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductKey Citations
Boc DeprotectionTFA/DCM/TIS, rtEthyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-aminopropanoate
Ester HydrolysisNaOH, H₂O/MeOH, reflux3-[5-(Benzyloxy)-1H-indol-3-yl]-2-{[(Boc)amino]}propanoic acid
Benzyloxy RemovalH₂, Pd/C, MeOHEthyl 3-[5-hydroxy-1H-indol-3-yl]-2-{[(Boc)amino]}propanoate
Reductive AminationRCHO, NaBH₄, MeOHEthyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-(alkylamino)propanoate
Hydroxamic Acid SynthesisNH₂OH, KCN, MeOHPropanehydroxamic acid derivative

Mechanistic and Synthetic Insights

  • Microwave-Assisted Reactions : Accelerate alkylation steps (e.g., benzylation) with higher yields .

  • Acid Sensitivity : TFA-mediated deprotection avoids side reactions due to the indole ring’s stability under acidic conditions .

  • Stereochemical Control : Chiral intermediates retain configuration during Boc removal and coupling .

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing indole-based inhibitors, peptidomimetics, and probes for biological targets .

Scientific Research Applications

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyloxy and Boc-protected amino groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Differences

The following table highlights critical variations between the target compound and its analogs:

Compound Name / ID Indole Substituent(s) Amino Protection Ester/Carboxyl Group Molecular Weight (g/mol) Key Features
Target Compound (CAS: 913718-99-7) 5-Benzyloxy Boc Ethyl ester 438.53 High purity (>95%), ethyl ester
(S)-Benzyl 3-(5-(benzyloxy)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate (5) 5-Benzyloxy Boc Benzyl ester 524.58 (estimated) Benzyl ester enhances lipophilicity
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoro Boc Carboxylic acid 322.33 Acidic group; potential bioavailability
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate None (unsubstituted indole) 3-Oxocyclohexenyl n-Butyl ester 368.45 Antifungal activity reported
Ethyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1-tosyl-1H-indol-3-yl)-3-hydroxypropanoate 6-Bromo, 1-tosyl Cbz (benzyloxycarbonyl) Ethyl ester 621.51 (estimated) Bromo and tosyl groups for reactivity

Physical and Spectral Properties

  • Melting Points : Boc-protected compounds (e.g., 10a–b in ) exhibit higher melting points (169–190°C) due to crystallinity from Boc groups .
  • Solubility : Ethyl esters (e.g., target compound) are more polar than benzyl esters but less than carboxylic acids (e.g., ’s compound) .
  • Spectroscopy : IR and NMR data () confirm Boc (ν ~1680–1765 cm⁻¹) and indole (δ 7–8 ppm in ¹H-NMR) signatures .

Functional Implications of Structural Variations

Amino Protection

  • Boc vs. Cbz: Boc is acid-labile (removed with TFA), whereas Cbz requires hydrogenolysis. This dictates compatibility with downstream reactions .
  • 3-Oxocyclohexenyl (): Less common; may confer unique hydrogen-bonding or metabolic stability .

Indole Substitutions

  • 5-Benzyloxy (target compound): Enhances steric bulk and electron density, affecting receptor binding .

Ester vs. Carboxylic Acid

  • Ethyl esters are hydrolyzed in vivo to active acids, whereas pre-formed acids (e.g., ) may exhibit immediate bioavailability .

Biological Activity

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests it could interact with various biological targets, making it a candidate for further research into its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C25H30N2O5C_{25}H_{30}N_{2}O_{5}. The compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Structural Representation

\text{Ethyl 3 5 benzyloxy 1H indol 3 yl 2 tert butoxy carbonyl amino}propanoate}

The biological activity of this compound can be attributed to its interaction with various biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and are implicated in numerous diseases, including cancer and neurological disorders .

Pharmacological Studies

Research has shown that compounds with similar structures exhibit various pharmacological effects:

  • Anticancer Activity : Indole derivatives are known to possess anticancer properties. Studies indicate that compounds targeting the indole structure can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerIndole derivativesInduction of apoptosis in cancer cells
Anti-inflammatoryIndole derivativesReduction of pro-inflammatory cytokines
Enzyme inhibitionVarious benzyloxy compoundsInhibition of specific cancer-related enzymes

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with a half-maximal inhibitory concentration (IC50) value indicating potent activity.

Case Study 2: Anti-inflammatory Properties

Another research project focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it effectively reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its utility in treating inflammatory diseases.

Q & A

Basic: What synthetic strategies are employed to construct the indole core with a benzyloxy group at position 5?

The benzyloxy-substituted indole moiety is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, in a refluxing acetone system, K2_2CO3_3 and benzyl bromide are used to introduce the benzyloxy group at position 5 of the indole ring under basic conditions . Alternative routes involve palladium-catalyzed cross-coupling reactions to functionalize pre-synthesized indole derivatives, as seen in boronate-containing intermediates for Suzuki-Miyaura couplings .

Basic: How is the tert-butoxycarbonyl (Boc) protecting group introduced and removed during synthesis?

The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions (e.g., NaHCO3_3 or DMAP). For example, in THF or DCM, Boc protection of the amine occurs at room temperature with high yields . Deprotection is achieved using acidic conditions (e.g., HCl in dioxane or TFA) or catalytic hydrogenation (Pd/C, H2_2) for orthogonal deprotection alongside benzyl groups .

Basic: What analytical techniques confirm the structure and purity of this compound?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify indole proton environments, Boc group integrity, and ester carbonyl signals .
  • HRMS/LC-MS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H]+^+ or [M+Na]+^+) .
  • TLC/HPLC : Monitoring reaction progress and purity (>95% recovery in HPLC) .

Advanced: How do reaction conditions influence esterification of the propanoate backbone?

Esterification efficiency depends on solvent polarity, temperature, and catalysts. For example:

  • Solvent : THF or DCM for Boc protection ; acetone for benzyloxy introduction .
  • Catalysts : DCC/DMAP for amide couplings in peptide-like syntheses .
  • Temperature : Reflux (e.g., 55°C for 20 hours) for cyclization or coupling steps .

Advanced: What methods resolve stereochemical outcomes in synthesis?

Chiral chromatography or enzymatic resolution ensures enantiomeric purity. For diastereomer separation, normal-phase chromatography with gradients (e.g., DCM to EtOAc/hexanes) is effective . Stereochemical assignments rely on optical rotation ([α]D_D) and NOE NMR experiments .

Advanced: How is catalytic hydrogenation optimized for selective benzyl group removal?

Pd/C (10% w/w) under H2_2 at 1 atm selectively cleaves benzyl groups without affecting Boc or ester functionalities. Reaction monitoring via TLC ensures completion within 2–4 hours . Acidic workup (e.g., 1N HCl) quenches residual catalysts .

Advanced: How are side reactions mitigated during indole-amino acid coupling?

Side reactions (e.g., racemization or over-alkylation) are minimized by:

  • Low temperatures : 0–5°C during peptide couplings .
  • Coupling reagents : HATU or EDCI for efficient amide bond formation .
  • Protecting groups : Sequential use of Boc and benzyloxycarbonyl (Cbz) groups for orthogonal protection .

Advanced: How does the benzyloxy substituent affect indole reactivity?

The electron-donating benzyloxy group increases indole’s nucleophilicity at position 3, facilitating electrophilic substitutions (e.g., Vilsmeier-Haack formylation). However, steric hindrance from the benzyl group may reduce reactivity in cross-coupling reactions, necessitating bulky ligands in palladium catalysis .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiopurity?

Key challenges include:

  • Racemization : Minimized by avoiding prolonged heating and using mild bases (e.g., NaHCO3_3 instead of NaOH) .
  • Purification : Flash chromatography with automated systems (e.g., ISCO columns) ensures consistent yields and purity at scale .

Advanced: How can computational methods predict biological interactions?

Molecular docking studies (e.g., AutoDock Vina) analyze interactions between the indole-Boc-propanoate scaffold and target proteins. Key motifs like the indole ring (π-π stacking) and Boc group (hydrogen bonding) are modeled to predict binding affinity and selectivity .

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